molecular formula C14H18FNO4 B558741 Boc-2-fluoro-L-phenylalanine CAS No. 114873-00-6

Boc-2-fluoro-L-phenylalanine

Cat. No.: B558741
CAS No.: 114873-00-6
M. Wt: 283.29 g/mol
InChI Key: NTWUXBKUDXGMHV-NSHDSACASA-N
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Description

Boc-2-fluoro-L-phenylalanine is a fluorinated derivative of the amino acid phenylalanine. It is commonly used in peptide synthesis and medicinal chemistry due to its unique properties. The compound is characterized by the presence of a fluorine atom on the phenyl ring and a tert-butoxycarbonyl (Boc) protecting group on the amino group. The molecular formula of this compound is C14H18FNO4, and it appears as a white to light yellow crystalline powder.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Boc-2-fluoro-L-phenylalanine typically involves the introduction of a fluorine atom into the phenylalanine structure followed by the protection of the amino group with a Boc group. One common method involves the fluorination of phenylalanine using a fluorinating agent such as diethylaminosulfur trifluoride (DAST) or Selectfluor. The resulting 2-fluoro-L-phenylalanine is then treated with di-tert-butyl dicarbonate (Boc2O) in the presence of a base like triethylamine to form this compound .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

Boc-2-fluoro-L-phenylalanine undergoes various chemical reactions, including:

    Substitution Reactions: The fluorine atom on the phenyl ring can participate in nucleophilic aromatic substitution reactions.

    Deprotection Reactions: The Boc protecting group can be removed under acidic conditions to yield 2-fluoro-L-phenylalanine.

    Peptide Coupling Reactions: this compound is commonly used in solid-phase peptide synthesis, where it undergoes coupling reactions with other amino acids.

Common Reagents and Conditions

    Nucleophilic Aromatic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used.

    Deprotection: Trifluoroacetic acid (TFA) is commonly used to remove the Boc group.

    Peptide Coupling: Reagents like N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt) are used for coupling reactions.

Major Products Formed

    Deprotected Amino Acid: 2-fluoro-L-phenylalanine is obtained after Boc group removal.

    Peptides: this compound is incorporated into peptides during solid-phase synthesis.

Scientific Research Applications

Boc-2-fluoro-L-phenylalanine has a wide range of applications in scientific research:

    Chemistry: It is used in the synthesis of fluorinated peptides and proteins, which are valuable in studying protein structure and function.

    Biology: The compound is used to investigate the effects of fluorine substitution on biological activity and protein interactions.

    Medicine: Fluorinated amino acids like this compound are explored for their potential as enzyme inhibitors and therapeutic agents.

    Industry: The compound is used in the development of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of Boc-2-fluoro-L-phenylalanine involves its incorporation into peptides and proteins, where the fluorine atom can influence the conformation, stability, and reactivity of the resulting molecules. The presence of the fluorine atom can enhance the metabolic stability and bioavailability of peptides, making them more resistant to enzymatic degradation. The Boc protecting group facilitates the selective incorporation of the compound into peptides during synthesis .

Comparison with Similar Compounds

Boc-2-fluoro-L-phenylalanine can be compared with other fluorinated phenylalanine derivatives:

    Boc-4-fluoro-L-phenylalanine: Similar to this compound but with the fluorine atom at the para position on the phenyl ring.

    Boc-3-fluoro-L-phenylalanine: The fluorine atom is at the meta position.

    Boc-2,4-difluoro-L-phenylalanine: Contains two fluorine atoms at the ortho and para positions.

Uniqueness

This compound is unique due to the specific positioning of the fluorine atom, which can significantly influence the electronic properties and reactivity of the compound. This positional specificity allows for targeted modifications in peptide and protein synthesis, making it a valuable tool in medicinal chemistry and biochemistry .

Properties

IUPAC Name

(2S)-3-(2-fluorophenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18FNO4/c1-14(2,3)20-13(19)16-11(12(17)18)8-9-6-4-5-7-10(9)15/h4-7,11H,8H2,1-3H3,(H,16,19)(H,17,18)/t11-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NTWUXBKUDXGMHV-NSHDSACASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CC1=CC=CC=C1F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H](CC1=CC=CC=C1F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18FNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00370336
Record name Boc-2-fluoro-L-phenylalanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00370336
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

283.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

114873-00-6
Record name N-[(1,1-Dimethylethoxy)carbonyl]-2-fluoro-L-phenylalanine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=114873-00-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Boc-2-fluoro-L-phenylalanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00370336
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name L-Phenylalanine, N-[(1,1-dimethylethoxy)carbonyl]-2-fluoro
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.125.206
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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